![molecular formula C8H12ClNO B3085569 O-(2-methylbenzyl)hydroxylamine hydrochloride CAS No. 115777-56-5](/img/structure/B3085569.png)
O-(2-methylbenzyl)hydroxylamine hydrochloride
Overview
Description
“O-(2-methylbenzyl)hydroxylamine hydrochloride” is a chemical compound with the formula C8H12ClNO . It is also known as “benzyloxyamine hydrochloride” and has a molecular weight of 159.61 .
Molecular Structure Analysis
The bond length elongation took place over the bond C3–C12 (1.505Å) due to the repulsive forces arranged due to the forces of attraction between CHO and NH2 entities .Chemical Reactions Analysis
O-benzylhydroxylamine hydrochloride is a reagent for the preparation of N-hydroxyamides (including N-hydroxy peptides and N-hydroxy β-lactams) and hydroxamic acids . It is also a derivatizing agent for ketones, aldehydes, and carbohydrates .Physical And Chemical Properties Analysis
O-(2-methylbenzyl)hydroxylamine hydrochloride is a white flake with a melting point of 234–238°C (subl). It is hygroscopic and soluble in H2O and pyridine. It is slightly soluble in alcohol and insoluble in ether .Scientific Research Applications
Electrophilic Aminating Reagent
“O-(2-methylbenzyl)hydroxylamine hydrochloride”, also known as O-Benzoylhydroxylamines, is a versatile electrophilic aminating reagent used for transition metal-catalyzed C–N bond-forming reactions . This method has emerged as an attractive approach for the synthesis of various organic molecules and pharmaceuticals .
Synthesis of Nitrogen-Containing Compounds
Due to the prevalence of nitrogen-containing compounds in natural products and important pharmaceutical agents, chemists have actively searched for efficient and selective methodologies for the facile construction of carbon–nitrogen bonds . O-Benzoylhydroxylamines have proven to be the best and most widely used in both academic and industrial research .
Transition Metal-Catalyzed C–N Bond Formation
O-Benzoylhydroxylamines are used in transition metal-catalyzed C–N bond formation reactions . These reactions are significant for the synthesis of various amines .
Analysis of Short-Chain Fatty Acids
O-Benzylhydroxylamine (O-BHA) is used for the analysis of short-chain fatty acids (SCFAs) through liquid chromatography coupled with tandem mass spectrometry . SCFAs are metabolites derived from gut microbiota and implicated in host homeostasis .
Derivatization Reagent
O-Benzylhydroxylamine (O-BHA) is used as a derivatization reagent for the analysis of eight SCFAs classified as C2–C5 isomers using LC–MS/MS . It shows higher sensitivity and good retention capacity .
Building Block in Chemical Synthesis
O-Benzylhydroxylamine (hydrochloride) is used as a building block in chemical synthesis . It is used in the synthesis of various other compounds .
Safety And Hazards
O-(2-methylbenzyl)hydroxylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be handled with personal protective equipment such as gloves, protective clothing, and eye/face protection .
properties
IUPAC Name |
O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFMICWCOXGUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methylbenzyl)hydroxylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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